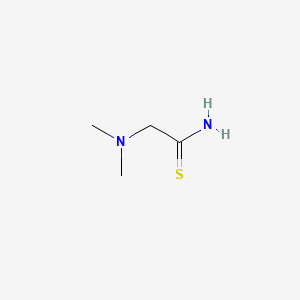

2-(Dimethylamino)ethanethioamide

Description

Properties

IUPAC Name |

2-(dimethylamino)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388769 | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27507-28-4 | |

| Record name | 2-(Dimethylamino)ethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINO)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2-(Dimethylamino)ethanethioamide

[1]

Chemical Identity & Physicochemical Profile

2-(Dimethylamino)ethanethioamide is a bifunctional organosulfur compound characterized by a thioamide group conjugated to a tertiary amine via a methylene bridge. It serves as a "thio-isostere" of N,N-dimethylglycinamide and is primarily utilized as a pro-nucleophile in the synthesis of 2-substituted thiazoles.

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)ethanethioamide |

| CAS Number | 27366-72-9 (Hydrochloride); 114166-44-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 118.20 g/mol (Free Base); 154.66 g/mol (HCl Salt) |

| Structure | |

| Solubility | Highly soluble in water and lower alcohols (Methanol, Ethanol). |

| pKa (Estimated) | ~13.4 (Thioamide proton), ~8.5 (Tertiary amine) |

| Appearance | White to off-white crystalline powder (typically as HCl salt). |

Synthesis & Production Architecture

The industrial production of 2-(dimethylamino)ethanethioamide relies on the thionation of the corresponding nitrile precursor. While laboratory methods may employ Lawesson’s reagent on amides, large-scale synthesis favors the addition of hydrogen sulfide to nitriles due to atom economy.

Primary Route: Nitrile Thiolysis

The precursor, dimethylaminoacetonitrile , is synthesized via the Strecker reaction (Dimethylamine + Formaldehyde + HCN). The nitrile is then converted to the thioamide.

Protocol Overview:

-

Reagents: Dimethylaminoacetonitrile, Hydrogen Sulfide (

), catalyst (Triethylamine or Pyridine). -

Conditions: The reaction is typically conducted in a pressure vessel or autoclave at 60–80°C in an alcoholic solvent (ethanol/isopropanol).

-

Purification: The product is isolated as the hydrochloride salt by treating the reaction mixture with ethanolic HCl, precipitating the stable crystalline solid.

Alternative Route (Patent Literature):

Certain process patents describe the reaction of dimethylaminoacetonitrile with Phosphorus Pentasulfide (

Figure 1: Synthetic pathway from commodity chemicals to the target thioamide.

Reactivity Profile: The Hantzsch Thiazole Synthesis

The defining application of 2-(dimethylamino)ethanethioamide is its reaction with

Mechanism of Action

The reaction proceeds via the Hantzsch Thiazole Synthesis , a condensation reaction involving two distinct steps:

-

S-Alkylation: The sulfur atom of the thioamide (acting as a nucleophile) attacks the

-carbon of the haloketone, displacing the halide. This forms an acyclic thioimidate intermediate. -

Cyclodehydration: The nitrogen of the thioimidate attacks the carbonyl carbon, closing the ring. Subsequent loss of water aromatizes the system to form the thiazole.

Critical Experiment: Synthesis of Nizatidine Intermediate

Target: 4-(Chloromethyl)-2-(dimethylaminomethyl)thiazole. Reagents: 2-(Dimethylamino)ethanethioamide, 1,3-Dichloroacetone.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-(dimethylamino)ethanethioamide hydrochloride in ethanol or isopropanol.

-

Addition: Add 1.0–1.1 eq of 1,3-dichloroacetone slowly at room temperature. The reaction is exothermic; cooling may be required to maintain temp < 40°C.

-

Reflux: Heat the mixture to reflux (70–80°C) for 2–4 hours. This drives the cyclodehydration step.

-

Workup: Concentrate the solvent. The product, 4-(chloromethyl)-2-(dimethylaminomethyl)thiazole hydrochloride, crystallizes upon cooling or addition of ether/acetone.

-

Validation: Monitor disappearance of thioamide via TLC (or HPLC). The formation of the thiazole ring is confirmed by the characteristic UV shift and loss of the C=O signal in IR.

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis utilizing 2-(dimethylamino)ethanethioamide.

Safety & Handling Protocols

Thioamides are potent bioactive molecules and must be handled with high containment levels.

-

Hepatotoxicity: Structurally related Thioacetamide is a known hepatotoxin and Group 2B carcinogen. 2-(Dimethylamino)ethanethioamide should be treated as a potential liver toxin.

-

Decomposition Hazards: Upon heating to decomposition or contact with strong acids, it may release Hydrogen Sulfide (

) , a highly toxic gas, and Nitrogen Oxides ( -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic nature requires tightly sealed containers.

References

- Google Patents.An improved process for preparing nizatidine intermediate. WO2004069817A1.

-

National Institutes of Health (NIH) - PubChem. Ethanethioamide, 2-(dimethylamino)-. Available at: [Link]

An In-Depth Technical Guide to 2-(Dimethylamino)ethanethioamide (CAS Number 27507-28-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanethioamide, a molecule of significant interest in pharmaceutical development, identified as Nizatidine EP Impurity H. This document delves into its synthesis, physicochemical characteristics, reactivity, and its critical role in the quality control of the anti-ulcer drug Nizatidine.

Introduction and Pharmaceutical Relevance

2-(Dimethylamino)ethanethioamide (CAS 27507-28-4) is a thioamide derivative that holds a specific and important place within the pharmaceutical landscape as a process impurity and key starting material in the synthesis of Nizatidine.[1][2][3] Nizatidine is a potent histamine H₂ receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2] As a European Pharmacopoeia (EP) listed impurity of Nizatidine, the synthesis, characterization, and control of 2-(Dimethylamino)ethanethioamide are of paramount importance for ensuring the safety and efficacy of the final drug product.[3][4] Its presence in the final active pharmaceutical ingredient (API) must be carefully monitored and controlled to meet stringent regulatory requirements.[4]

This guide will provide researchers and drug development professionals with the necessary technical knowledge to understand and manage this critical molecule throughout the drug development lifecycle.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 2-(Dimethylamino)ethanethioamide is fundamental for its handling, analysis, and the development of purification strategies.

Table 1: Physicochemical Properties of 2-(Dimethylamino)ethanethioamide and its Hydrochloride Salt

| Property | 2-(Dimethylamino)ethanethioamide (Free Base) | 2-(Dimethylamino)ethanethioamide Hydrochloride | Source(s) |

| CAS Number | 27507-28-4 | 27366-72-9 | [5][6] |

| Molecular Formula | C₄H₁₀N₂S | C₄H₁₁ClN₂S | [5][7] |

| Molecular Weight | 118.20 g/mol | 154.66 g/mol | [5][7] |

| Physical Form | Not explicitly stated, likely an oil or low-melting solid | Light yellow to yellow solid | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | Keep in dark place, inert atmosphere, room temperature | [1][5] |

Computational Chemistry Data (Free Base):

-

Topological Polar Surface Area (TPSA): 29.26 Ų[6]

-

LogP: -0.1659[6]

-

Hydrogen Bond Acceptors: 2[6]

-

Hydrogen Bond Donors: 1[6]

-

Rotatable Bonds: 2[6]

These computational predictions suggest that the free base is a relatively polar molecule with some degree of flexibility. The hydrochloride salt is a solid, indicating that salt formation is a viable strategy for isolation and handling.[1]

Synthesis and Manufacturing

The primary route to 2-(Dimethylamino)ethanethioamide involves the thionation of its corresponding amide precursor, 2-(dimethylamino)acetamide. This transformation is most commonly achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[8][9]

Plausible Synthetic Pathway: Thionation of 2-(Dimethylamino)acetamide

The synthesis of the precursor, 2-(dimethylamino)acetamide, can be accomplished through the reaction of a suitable glycine derivative with dimethylamine.[10] The subsequent thionation reaction replaces the carbonyl oxygen with a sulfur atom.

Caption: Plausible synthetic workflow for 2-(Dimethylamino)ethanethioamide.

Experimental Protocol: Thionation using Lawesson's Reagent

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).[8] The choice of an anhydrous solvent is critical to prevent the hydrolysis of Lawesson's reagent.

-

Reagent Addition: Add Lawesson's reagent (0.5 to 0.6 equivalents) to the solution. A slight excess of the amide is often used to ensure complete consumption of the thionating agent.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amide is consumed.[8] Reaction times can vary from a few hours to overnight depending on the scale and specific conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove the phosphorus-containing byproducts. This usually involves partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base (e.g., sodium bicarbonate solution).

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 2-(Dimethylamino)ethanethioamide.

Reactivity and Stability

The reactivity of 2-(Dimethylamino)ethanethioamide is primarily dictated by the thioamide functional group and the tertiary amine.

-

Thioamide Group: The thioamide group is known to be more nucleophilic at the sulfur atom compared to the oxygen atom of an amide. It can participate in various reactions, including alkylation at the sulfur atom and cyclization reactions to form heterocyclic compounds. This reactivity is harnessed in the synthesis of Nizatidine, where 2-(Dimethylamino)ethanethioamide undergoes a cyclocondensation reaction.[1]

-

Tertiary Amine: The dimethylamino group imparts basic properties to the molecule, allowing for the formation of salts, such as the hydrochloride salt, which can aid in purification and handling.

Stability: Information on the formal stability studies of 2-(Dimethylamino)ethanethioamide is not widely published. However, as a pharmaceutical impurity, it is crucial to evaluate its stability under various stress conditions (e.g., heat, humidity, light, and pH) as per ICH guidelines. Such studies are essential to understand its degradation pathways and to establish appropriate storage and handling conditions.

Analytical Characterization and Quality Control

As a known impurity in Nizatidine, robust analytical methods are required for the detection and quantification of 2-(Dimethylamino)ethanethioamide.

Table 2: Analytical Techniques for the Characterization and Quantification

| Technique | Application | Expected Observations/Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in Nizatidine API and drug products.[12] | A distinct peak with a specific retention time under defined chromatographic conditions. |

| Mass Spectrometry (MS) | Structure confirmation, identification in complex mixtures. | A molecular ion peak corresponding to the exact mass of the molecule (C₄H₁₀N₂S, m/z ≈ 118.06). Fragmentation patterns can provide further structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation. | ¹H NMR would show signals for the N-methyl protons, the methylene protons adjacent to the amine, and the methylene protons adjacent to the thioamide. ¹³C NMR would show corresponding signals for the carbon atoms. |

| Infrared (IR) Spectroscopy | Functional group identification.[13][14] | Characteristic absorption bands for the N-H stretching of the primary thioamide, C-H stretching of the alkyl groups, and the C=S stretching vibration. |

Visualization of Analytical Workflow:

Caption: Typical analytical workflow for impurity profiling of Nizatidine.

Safety and Handling

The available safety data for 2-(Dimethylamino)ethanethioamide is primarily for its hydrochloride salt. It is classified as harmful if swallowed and causes skin and eye irritation.[7]

Hazard Statements (for Hydrochloride Salt): [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

2-(Dimethylamino)ethanethioamide is a molecule of significant industrial importance, primarily due to its role as a key intermediate and a designated impurity in the synthesis of the widely used drug, Nizatidine. A thorough understanding of its synthesis, physicochemical properties, reactivity, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and regulatory compliance of Nizatidine-containing pharmaceuticals. This guide provides a foundational framework for researchers and scientists working with this compound, emphasizing the importance of robust process control and analytical vigilance.

References

- EP0230127A1 - Synthesis of nizatidine - Google P

- US4777260A - Synthesis of nizatidine intermediate - Google P

-

(PDF) AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE - ResearchGate. [Link]

- S-[2-(dimethylamino)ethyl] ethanethioate (C6H13NOS) - PubChemLite. (URL not available)

- Process for preparing intermediates to nizatidine and related compounds - European Patent Office - Googleapis.com. (URL not available)

- Nizatidine-impurities | Pharmaffili

-

2-(Dimethylamino)ethanethioamide hydrochloride - Oakwood Chemical. [Link]

- CN1663944A - Process for preparing acetamides compounds - Google P

-

Chemistry & Biology Interface. [Link]

-

NIZATIDINE - New Drug Approvals. [Link]

- US5700945A - Process for preparing nizatidine - Google P

-

Nizatidine Impurities - SynZeal. [Link]

-

Nizatidine EP Impurities & USP Related Compounds - SynThink. [Link]

- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google P

-

Ethanethiol, 2-(diethylamino)- - the NIST WebBook. [Link]

- (PDF)

- Spectrum FTIR of alkyldiethanolamides.

- WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl)

-

Lawesson's Reagent - Organic Chemistry Portal. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]

-

infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC - NIH. [Link]

-

thioacetic acid, S-[2-(dimethylamino)ethyl]ester - SpectraBase. [Link]

- CAS No : 1193434-62-6| Product Name : Nizatidine - Impurity F| Chemical Name : N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)

- Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia.pub. (URL not available)

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (URL not available)

-

Stability Studies - Eurofins EnvironeX. [Link]

Sources

- 1. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Nizatidine Impurities | SynZeal [synzeal.com]

- 5. 27507-28-4|2-(Dimethylamino)ethanethioamide|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(Dimethylamino)ethanethioamide hydrochloride [oakwoodchemical.com]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 11. Lawesson's Reagent [organic-chemistry.org]

- 12. Nizatidine EP Impurity H| CAS NO: 27507-28-4 | In Stock [aquigenbio.com]

- 13. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

Technical Profile: 2-(Dimethylamino)ethanethioamide Hydrochloride

CAS: 27366-72-9 (HCl Salt) | Formula:

Executive Summary

2-(Dimethylamino)ethanethioamide (often handled as the hydrochloride salt) is a bifunctional sulfur-nitrogen building block critical in the synthesis of histamine H2-receptor antagonists and thiazole-based pharmacophores. Its utility lies in the Hantzsch thiazole synthesis , where the thioamide moiety acts as a nucleophilic dinucleophile reacting with

This guide provides a rigorous technical analysis of its physicochemical properties, stability profile, and self-validating handling protocols for drug development workflows.

Chemical Identity & Structural Analysis[3]

The compound exists in a thione-thiol tautomeric equilibrium, though the thione form predominates in the solid state. The presence of the tertiary amine confers basicity, necessitating its storage as a hydrochloride salt to prevent oxidative degradation and improve handling properties.

| Feature | Specification |

| IUPAC Name | 2-(Dimethylamino)ethanethioamide hydrochloride |

| Common Synonyms | N,N-Dimethylglycinethioamide HCl; 2-Dimethylamino-thioacetamide |

| SMILES (Free Base) | CN(C)CC(=S)N |

| SMILES (HCl Salt) | CN(C)CC(=S)N.Cl |

| Molecular Weight | 154.66 g/mol (Salt); 118.20 g/mol (Base) |

| Appearance | Light yellow to yellow crystalline solid |

Tautomeric & Structural Dynamics

The reactivity of the compound is governed by the electron density shift between the nitrogen and sulfur atoms. In solution, the thione form is energetically favored, but the thiol tautomer is the reactive species in alkylation reactions.

Figure 1: Tautomeric equilibrium and coordination potential. The thione form is stable; the thiol form drives nucleophilic attacks.

Physicochemical Properties[3][5][6]

The following data aggregates experimental observations and calculated values for the Hydrochloride salt, the standard reagent form.

Physical Constants

| Property | Value / Range | Note |

| Melting Point | 155–160 °C (Decomposes) | Distinctive sharp melt; broadens if hydrated. |

| Solubility (Water) | > 100 mg/mL | Highly soluble due to ionic character. |

| Solubility (DMSO) | Soluble | Suitable for biological assays. |

| Solubility (Ether) | Insoluble | Used for precipitation/purification. |

| Hygroscopicity | Moderate to High | Critical: Must be stored under desiccant. |

| pKa (Amine) | ~8.5 (Estimated) | Protonated at physiological pH. |

| pKa (Thioamide) | ~13.0 (Estimated) | Deprotonation requires strong base (e.g., NaH). |

Stability Profile

-

Thermal: Stable up to melting point; prolonged heating >100°C causes desulfurization to the nitrile or amide.

-

Oxidative: Susceptible to oxidation to the disulfide dimer (cystamine analog) or the corresponding amide (2-(dimethylamino)acetamide) if exposed to air/moisture for extended periods.

-

Hydrolytic: The thioamide bond is relatively stable to acid but hydrolyzes to the carboxylic acid under strong alkaline conditions with heat.

Synthetic Utility & Application

The primary application of 2-(Dimethylamino)ethanethioamide is the synthesis of thiazoles via the Hantzsch reaction. This pathway is a cornerstone in medicinal chemistry for generating diverse heterocycles.

Hantzsch Thiazole Synthesis Workflow

Figure 2: The Hantzsch synthesis pathway utilizing the thioamide as the S-N donor.

Experimental Protocols

Protocol: Self-Validating Purity Check (Argentometric Titration)

Objective: Determine the purity of the HCl salt by quantifying chloride content. This confirms the stoichiometry of the salt and detects excess free base or degradation.

Reagents:

-

0.1 N Silver Nitrate (

) Standardized Solution. -

5% Potassium Chromate (

) Indicator. -

Distilled Water (Chloride-free).

Procedure:

-

Weighing: Accurately weigh 150 mg (

0.1 mg) of the sample into a 250 mL Erlenmeyer flask. -

Dissolution: Dissolve in 50 mL of distilled water. Ensure complete clarity.

-

Indicator: Add 1 mL of Potassium Chromate solution.

-

Titration: Titrate with 0.1 N

under vigorous stirring.-

Endpoint: Appearance of a persistent reddish-brown precipitate (

).

-

-

Calculation:

-

: Volume of

-

: Normality of

- : Weight of sample (mg)

- : 154.66[1]

-

: Volume of

Validation Criteria:

-

Theoretical Chloride Content: 22.9%

-

Acceptable Range: 22.5% – 23.3%

Protocol: Handling & Storage

Due to the hygroscopic nature and oxidation potential, strict adherence to the following is required:

-

Inert Atmosphere: Store the bulk solid under Nitrogen or Argon.

-

Temperature: Refrigerate at 2–8°C.

-

Desiccation: Secondary containment with active desiccant (Silica gel or

) is mandatory.

Analytical Characterization (Expected Data)

When validating the identity of the synthesized or purchased material, look for these spectral signatures:

-

1H NMR (DMSO-d6, 400 MHz):

-

2.80 ppm (s, 6H,

-

3.90 ppm (s, 2H,

-

9.50–10.00 ppm (br s, 2H,

-

10.50 ppm (br s, 1H,

-

2.80 ppm (s, 6H,

-

IR Spectroscopy (ATR):

-

3100–3300 cm⁻¹ (

stretch). -

2400–2600 cm⁻¹ (Amine salt broad band).

-

1620 cm⁻¹ (

stretch / -

1100–1200 cm⁻¹ (

stretch, often weaker than

-

References

-

Sigma-Aldrich. (n.d.). 2-(Dimethylamino)ethanethioamide hydrochloride Product Specification. Retrieved from

-

BLD Pharm. (n.d.). 2-(Dimethylamino)ethanethioamide hydrochloride Safety Data Sheet. Retrieved from

-

Organic Syntheses. (1943). General methods for Thioamide synthesis from Nitriles. (Contextual reference for synthetic route). Retrieved from

-

PubChem. (n.d.). Compound Summary for CID 12149594 (2-(Dimethylamino)ethanethioamide). Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(Dimethylamino)ethanethioamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the amide precursor, 2-(dimethylamino)acetamide, followed by its thionation to yield the target thioamide. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high-purity outcomes.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of 2-(Dimethylamino)ethanethioamide is most effectively achieved through a sequential amination and thionation strategy. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields obtained in each step.

Step 1: Synthesis of 2-(Dimethylamino)acetamide

The initial step involves the nucleophilic substitution of a suitable haloacetamide with dimethylamine. 2-Bromoacetamide is a preferred starting material due to its reactivity. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the desired acetamide.

Step 2: Thionation of 2-(Dimethylamino)acetamide

The second and final step is the conversion of the amide carbonyl group to a thiocarbonyl group. This transformation is efficiently carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), a widely used and reliable thionating agent in organic synthesis. The reaction proceeds through a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide.

Visualizing the Synthetic Pathway

2-(Dimethylamino)ethanethioamide solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-(Dimethylamino)ethanethioamide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. 2-(Dimethylamino)ethanethioamide, a molecule featuring both a polar thioamide group and a tertiary amine, presents a unique and compelling case study in solubility. This guide is designed to provide a comprehensive technical overview of its solubility characteristics, moving beyond a simple recitation of data to explore the underlying physicochemical principles and provide actionable experimental protocols. As your partner in the laboratory, my goal is to equip you with the expertise to not only understand but also proficiently determine and modulate the solubility of this and similar compounds in your own research endeavors.

Section 1: Physicochemical Landscape of 2-(Dimethylamino)ethanethioamide

To predict and comprehend the solubility of 2-(Dimethylamino)ethanethioamide, a foundational understanding of its molecular structure and inherent properties is paramount.

Molecular Structure:

-

Chemical Formula: C₄H₁₀N₂S[1]

-

Key Functional Groups:

-

Thioamide (-C(=S)N<): This group is a bioisostere of the more common amide group. The presence of sulfur in place of oxygen leads to weaker hydrogen bonding interactions with water but a stronger affinity for metals.[3] The thioamide group contributes significantly to the molecule's polarity.

-

Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a hydrogen bond acceptor and can be protonated in acidic conditions, which would dramatically increase aqueous solubility.

-

Known Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Light yellow to yellow solid | |

| Storage | Sealed in dry, 2-8°C, inert atmosphere | [1] |

| SMILES Code | S=C(N)CN(C)C | [1] |

| Hazard Statements | H302, H315, H319, H335 (for hydrochloride salt) |

The solid nature of this compound at room temperature suggests that energy will be required to overcome the crystal lattice energy before dissolution can occur. The presence of both hydrogen bond donors (the -NH₂ of the primary thioamide) and acceptors (the nitrogen of the dimethylamino group and the sulfur of the thioamide) indicates that solvent choice will be critical.

Section 2: Theoretical Principles of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Solvent Classes and Their Predicted Interaction with 2-(Dimethylamino)ethanethioamide:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the hydrogen bond donating capacity of the thioamide's NH₂ group and the accepting nature of the dimethylamino nitrogen, moderate solubility is anticipated in these solvents. However, the weaker hydrogen bonding ability of thioamides compared to amides may limit solubility in water.[3]

-

Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds but do not donate them. They are generally excellent solvents for polar molecules. It is predicted that 2-(Dimethylamino)ethanethioamide will exhibit high solubility in solvents like DMSO and DMF, which can effectively solvate the polar thioamide group.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Given the polar nature of 2-(Dimethylamino)ethanethioamide, it is expected to have poor solubility in nonpolar solvents.[4]

Section 3: Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and traditional technique for determining equilibrium solubility.[5]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps to determine the solubility of 2-(Dimethylamino)ethanethioamide in a given solvent at a specific temperature.

Materials and Equipment:

-

2-(Dimethylamino)ethanethioamide (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS, or GC-FID)[6][7][8]

Protocol:

-

Preparation: Add an excess amount of solid 2-(Dimethylamino)ethanethioamide to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of dissolved 2-(Dimethylamino)ethanethioamide.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Anticipated Solubility Profile of 2-(Dimethylamino)ethanethioamide

Based on the theoretical principles discussed, the following table presents a predicted qualitative solubility profile for 2-(Dimethylamino)ethanethioamide in various common laboratory solvents. This serves as a practical guide for solvent selection in experimental design.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Capable of H-bonding, but thioamide is a weaker H-bond partner than amide. |

| Methanol | Soluble | Good H-bonding capabilities and lower polarity than water, better solvating the alkyl portions. | |

| Ethanol | Soluble | Similar to methanol, with slightly decreased solubility due to the longer alkyl chain. | |

| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar and an excellent H-bond acceptor, effectively solvating the thioamide and amino groups.[9] |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO in its ability to act as a strong H-bond acceptor and solvate polar molecules.[4][9] | |

| Acetonitrile (ACN) | Moderately Soluble | Polar aprotic, but less effective at H-bond acceptance than DMSO or DMF. | |

| Nonpolar | Hexane | Insoluble | Lacks the polarity and H-bonding capability to interact favorably with the polar solute.[4] |

| Toluene | Sparingly Soluble | Aromatic ring offers some potential for π-stacking, but overall polarity is too low for significant dissolution. | |

| Dichloromethane (DCM) | Moderately Soluble | Intermediate polarity allows for some dissolution of polar compounds. |

Section 5: The "Why": Deconstructing Solute-Solvent Interactions

The predicted solubility trends are a direct consequence of the specific intermolecular forces at play. Understanding these interactions is key to rational solvent selection and formulation development.

Visualizing Intermolecular Forces

The diagram below illustrates the primary interactions between 2-(Dimethylamino)ethanethioamide and representative solvent molecules.

Caption: Key intermolecular interactions influencing solubility in different solvent types.

Causality behind Experimental Choices:

-

Why choose a range of solvents? Testing across different solvent classes (polar protic, dipolar aprotic, nonpolar) provides a comprehensive understanding of the compound's physicochemical nature. This is crucial for applications ranging from reaction chemistry to pharmaceutical formulation.

-

Why is equilibrium essential? Kinetic solubility can be misleading. Allowing the system to reach thermodynamic equilibrium ensures the measured value is the true maximum concentration of the solute in the solvent, a critical parameter for reproducible science.[5][10]

-

Why is quantification method validation important? The accuracy of the solubility data is entirely dependent on the accuracy of the analytical method used for quantification. A validated method ensures specificity, linearity, accuracy, and precision.[7]

Section 6: Conclusion and Future Directions

This guide has provided a robust framework for understanding and determining the solubility of 2-(Dimethylamino)ethanethioamide. While direct experimental data is sparse, a combination of theoretical principles and established experimental protocols allows for a confident prediction of its solubility profile. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents and poor solubility in nonpolar media.

For researchers and developers, the next logical step is the empirical validation of these predictions using the detailed shake-flask protocol provided. The resulting data will be invaluable for a multitude of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Drug Development: Guiding pre-formulation studies, enabling the development of suitable delivery systems, and predicting oral bioavailability.

-

Analytical Chemistry: Developing sample preparation protocols for various analytical techniques.

By integrating the theoretical knowledge and practical guidance presented herein, the scientific community can effectively harness the potential of 2-(Dimethylamino)ethanethioamide and accelerate the pace of discovery.

References

- Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Measuring Solubility.Alloprof.

- Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

- Facile synthesis and properties of thioamide-containing polymers.RSC Publishing.

- 2-(Dimethylamino)ethanethioamide xhydrochloride.Sigma-Aldrich.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.National Institute of Environmental Health Sciences.

- Ethanethioamide, 2-(dimethylamino)-, hydrochloride (1:1)

- Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- 2-(Dimethylamino)

- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chrom

- Solubility Lab.Chemistry LibreTexts.

- Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry.eScholarship.

- SAFETY DATA SHEET - Ethanethiol, 2-(dimethylamino)-, hydrochloride.Fisher Scientific.

- 2-(Dimethylamino)ethanethioamide.BLD Pharm.

- 2-Dimethylamino-thioacetamide.ChemScene.

Sources

- 1. 27507-28-4|2-(Dimethylamino)ethanethioamide|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. doria.fi [doria.fi]

- 7. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

2-(Dimethylamino)ethanethioamide reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2-(Dimethylamino)ethanethioamide

Abstract

This technical guide provides a comprehensive examination of the synthesis and core reaction mechanisms of 2-(Dimethylamino)ethanethioamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying chemical principles governing the reactivity of this versatile bifunctional molecule. We will dissect the influence of the thioamide and dimethylamino groups on the molecule's behavior as both a nucleophile and an electrophile, with a particular focus on its utility as a precursor in heterocyclic synthesis. All mechanistic discussions are grounded in established chemical theory and supported by authoritative references, providing a robust framework for practical application and further research.

Introduction: The Thioamide Functional Group

Thioamides, the sulfur analogs of amides, are a fascinating and highly useful class of compounds in organic synthesis. The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts unique chemical properties. Thioamides are more reactive than their amide counterparts with both electrophiles and nucleophiles, serving as valuable intermediates in the synthesis of numerous pharmaceuticals and natural products.[1][2] The thioamide functional group exhibits a significant contribution from its zwitterionic resonance structure, which enhances the nucleophilicity of the sulfur atom and the acidity of the N-H protons in primary and secondary thioamides.

The subject of this guide, 2-(Dimethylamino)ethanethioamide, incorporates both a tertiary amine and a primary thioamide. This combination makes it a particularly interesting building block, offering multiple reactive sites for strategic functionalization and cyclization reactions.

Synthesis of 2-(Dimethylamino)ethanethioamide

The most direct and common method for synthesizing thioamides is the thionation of the corresponding amide. This transformation can be achieved using various thionating agents. For the synthesis of 2-(Dimethylamino)ethanethioamide, the precursor 2-(dimethylamino)acetamide is required.

Proposed Synthetic Workflow

A robust synthesis can be envisioned in two primary steps:

-

Amide Formation: Reaction of N,N-dimethylethylenediamine with an activated acetic acid derivative (like acetyl chloride or acetic anhydride) under basic conditions to form 2-(dimethylamino)acetamide.

-

Thionation: Treatment of the resulting amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous, high-boiling solvent like toluene or pyridine.[3]

Caption: Proposed two-step synthesis of 2-(Dimethylamino)ethanethioamide.

Experimental Protocol: Thionation of 2-(Dimethylamino)acetamide

-

Rationale: Lawesson's reagent is often preferred for its solubility in organic solvents and generally milder reaction conditions compared to P₄S₁₀. Toluene is chosen as the solvent for its high boiling point, which is necessary to drive the reaction to completion. The reaction must be conducted under an inert atmosphere to prevent hydrolysis of the thionating agent and the product.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with 2-(dimethylamino)acetamide (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

-

Addition: Lawesson's reagent (0.5 eq) is added portion-wise to the stirred solution at room temperature. Note: An excess of Lawesson's reagent can lead to side products and complicate purification.

-

Reaction: The reaction mixture is heated to reflux (approx. 110°C) and monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pure 2-(Dimethylamino)ethanethioamide.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Core Reaction Mechanisms

The reactivity of 2-(Dimethylamino)ethanethioamide is dominated by the interplay between the thioamide group and the distal dimethylamino group. The thioamide itself has three primary reactive sites: the nucleophilic sulfur, the nucleophilic nitrogen, and the electrophilic thiocarbonyl carbon.

Caption: Key reactive sites of 2-(Dimethylamino)ethanethioamide.

S-Alkylation: A Gateway to Heterocycles

The sulfur atom of the thioamide is a soft nucleophile and readily reacts with soft electrophiles, such as alkyl halides and α-haloketones.[2] This S-alkylation reaction forms a thioimidate salt, which is a highly reactive intermediate.

Mechanism:

-

The lone pair on the sulfur atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide).

-

This displacement reaction forms a stable S-alkylated intermediate, an isothioamide salt.

This isothioamide intermediate is primed for further reaction. The now imine-like carbon is highly electrophilic, making it an excellent site for intramolecular nucleophilic attack.

Intramolecular Cyclization Reactions

The true synthetic power of 2-(Dimethylamino)ethanethioamide is realized in its propensity to undergo cyclization reactions, often following an initial S-alkylation. The presence of the primary thioamide allows for the formation of five-membered heterocyclic rings, such as thiazoles.

Example: Thiazole Synthesis

A classic application of thioamides is in the Hantzsch thiazole synthesis. In an analogous intramolecular process, if 2-(Dimethylamino)ethanethioamide is reacted with a bifunctional electrophile like an α-haloketone, a thiazole ring can be formed.

Mechanism Pathway:

-

S-Alkylation: The thioamide sulfur attacks the alkyl halide portion of the α-haloketone.

-

Intramolecular Condensation: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Caption: General workflow for thiazole synthesis via S-alkylation and cyclization.

The distal dimethylamino group generally does not participate directly in this cyclization but can act as an internal base, potentially facilitating the final dehydration step. Its presence also significantly impacts the solubility and handling properties of the starting material and intermediates.

Reaction with Nucleophiles

While the primary reactivity is often with electrophiles at the sulfur, the thiocarbonyl carbon is susceptible to attack by strong nucleophiles. However, compared to amides, thioamides are generally more resistant to hydrolysis.[4] The reaction often requires harsh conditions or activation. For instance, the conversion back to an amide can be achieved but typically requires heavy metal salts (like Hg²⁺ or Ag⁺) to act as a sulfur scavenger, activating the carbon towards attack by water.[5]

| Reaction Type | Reagent Class | Primary Reactive Site | Product Class |

| S-Alkylation | Alkyl Halides | Sulfur (Nucleophile) | Isothioamide Salts |

| Cyclization | α-Haloketones | Sulfur, then Nitrogen | Thiazoles |

| Hydrolysis | H₂O, Metal Salt | Carbon (Electrophile) | Amides |

| Reduction | Raney Nickel | Carbon (Electrophile) | Amines |

Field-Proven Insights & Causality

-

Solvent Choice in S-Alkylation: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the charged intermediate (the isothioamide salt) without interfering with the nucleophilic sulfur. Protic solvents like ethanol can be used but may lead to lower yields due to solvation of the nucleophile.[6]

-

Base Selection in Cyclizations: While the distal dimethylamino group can act as a weak internal base, an external non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often included in cyclization protocols. This is to neutralize any acid (e.g., HBr) generated during the reaction, preventing protonation of the starting material and promoting the cyclization and dehydration steps.

-

Self-Validating Protocols: Any synthesis utilizing 2-(Dimethylamino)ethanethioamide should incorporate a robust purification and characterization plan. Due to the multiple basic sites, purification may require specialized techniques. For example, after column chromatography, an acid-base extraction can be an effective way to remove non-basic impurities. Final confirmation by NMR and MS is non-negotiable for ensuring the identity and purity of the final product.

Conclusion

2-(Dimethylamino)ethanethioamide is a potent and versatile synthetic building block. Its reaction mechanisms are a study in the rich chemistry of the thioamide functional group, primarily characterized by the high nucleophilicity of its sulfur atom. This property makes it an excellent starting point for S-alkylation reactions, which pave the way for subsequent intramolecular cyclizations to form valuable heterocyclic structures like thiazoles. Understanding the interplay between the thioamide's reactive sites and the influence of the appended dimethylamino group is paramount for leveraging this reagent to its full potential in pharmaceutical and materials science research.

References

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. ResearchGate. Available at: [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

-

The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. Available at: [Link]

-

Chemistry of Thioamides. Springer Professional. Available at: [Link]

-

Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]

-

Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Royal Society of Chemistry. Available at: [Link]

-

N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. ResearchGate. Available at: [Link]

-

(PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available at: [Link]

-

Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. National Institutes of Health. Available at: [Link]

-

On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-thio- and 2-oxoimidazoles via cascade addition-cycloisomerization reactions of propargylcyanamides. PubMed. Available at: [Link]

-

The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. ResearchGate. Available at: [Link]

-

Synthesis of 2-(dimethylamino)methyl-3-methylthiophene. PrepChem.com. Available at: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Thioamide - Wikipedia. Wikipedia. Available at: [Link]

-

Gas-Phase Cyclization Reactions of 1-(2-Arylthiophenyl)alkaniminyl and 2-(Aryliminomethyl)thiophenoxyl Radicals. ResearchGate. Available at: [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Profiling of 2-(Dimethylamino)ethanethioamide

The following technical guide details the spectroscopic characterization of 2-(Dimethylamino)ethanethioamide , a critical intermediate in the synthesis of thiazole-based pharmaceuticals (e.g., Nizatidine).

This guide is structured to serve as a reference for analytical validation, focusing on the specific spectral signatures (MS, IR, NMR) that confirm identity and purity.

-AminothioamidesCompound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before interpreting spectra, one must understand the structural dynamics. 2-(Dimethylamino)ethanethioamide contains two distinct functionalities: a tertiary amine and a primary thioamide.

-

Common Synonyms: N,N-Dimethyl-2-amino-thioacetamide; Nizatidine Impurity H[5]

-

CAS Number: 27507-28-4 (Free Base); 27366-72-9 (HCl Salt)

-

Molecular Formula:

[1][6][3][7] -

Exact Mass: 118.0565 Da

Structural Dynamics (Critical for NMR)

The thioamide group exhibits significant double-bond character across the

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The presence of sulfur is chemically distinct due to the

Ionization & Detection Characteristics

-

Method: ESI(+) (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

-

Molecular Ion (

or-

ESI (+): Observed

at m/z 119.1 . -

Isotope Pattern: The

isotope (4.2% natural abundance) creates a diagnostic

-

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID) or EI, the molecule follows a predictable cleavage pathway driven by the stability of the nitrogen lone pairs.

Key Diagnostic Fragments:

-

Base Peak (m/z 58):

-Cleavage adjacent to the amine nitrogen yields the dimethyliminium ion ( -

Thioamide Cleavage (m/z 60): Cleavage of the

bond can generate the thioacetamide fragment ( -

Loss of HS (m/z 85): In some conditions, loss of the sulfhydryl radical (

, 33 Da) from the tautomeric thiol form may be observed.

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway expected in MS/MS analysis.

Caption: Predicted ESI(+) MS/MS fragmentation pathway focusing on the diagnostic m/z 58 iminium ion.

Infrared Spectroscopy (IR)[7]

IR analysis confirms the functional group environment. The thioamide group is a complex vibrator, often described by "Thioamide Bands I, II, III, and IV" rather than a single C=S stretch.

Diagnostic Bands (KBr Pellet or ATR)

| Functional Group | Mode | Wavenumber ( | Intensity | Notes |

| Amine (N-H) | Stretch | 3150 – 3350 | Medium, Broad | Primary amide |

| C-H (Alkyl) | Stretch | 2770 – 2820 | Medium | "Bohlmann bands" specific to N-methyl groups attached to |

| Thioamide I | Mixed | 1390 – 1420 | Strong | Combination of |

| Thioamide II | Mixed | 1260 – 1300 | Strong | Coupled |

| C=S (Thioamide) | Stretch | 1100 – 1150 | Medium/Strong | The "purest" C=S character band, though still coupled. |

| Thioamide IV | Def | 700 – 800 | Medium | N-C=S skeletal deformation. |

Application Insight: The absence of a strong Carbonyl band at 1650-1690

Nuclear Magnetic Resonance (NMR)[7][9]

NMR is the definitive tool for purity and salt-form identification.

Experimental Protocol

-

Solvent: DMSO-

is recommended. Chloroform- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

H NMR Data (DMSO- )

Data assumes the HCl salt form, which is the standard stable solid.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 9.80 & 9.40 | Broad Singlets | 1H each | Restricted Rotation: The thioamide protons are non-equivalent due to the C-N double bond character. | |

| 3.85 | Singlet (or d) | 2H | Deshielded by both the cationic nitrogen and the thiocarbonyl group. | |

| 2.80 | Singlet | 6H | Methyl protons on the charged ammonium center (downfield from ~2.2 ppm in free base). | |

| 10.0+ | Broad | 1H | Acidic proton on the tertiary amine (if HCl salt). |

Note on Free Base: In

C NMR Data (DMSO- )

Carbon NMR provides a direct look at the backbone skeleton without exchange broadening issues.

| Shift ( | Carbon Type | Assignment | Notes |

| 201.5 | Quaternary (C=S) | Thioamide C=S | Highly deshielded, diagnostic peak. Far downfield of amides (~170 ppm). |

| 64.2 | Secondary ( | Methylene bridge. | |

| 43.5 | Primary ( | Dimethylamino carbons. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723949, Thioacetamide (Analogous Class Data). Retrieved from [Link]

- Jagodzinski, T. S. (2003).Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for synthesis utility).

Sources

- 1. PubChemLite - 2-(dimethylamino)thioacetamide hydrochloride (C4H10N2S) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-(Dimethylamino)thioacetamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 27507-28-4|2-(Dimethylamino)ethanethioamide|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 2-(Dimethylamino)ethanethioamide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(Dimethylamino)ethanethioamide, a member of the versatile thioamide class of compounds. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of thioamides, the specific properties of 2-(Dimethylamino)ethanethioamide, a detailed synthetic protocol, and its potential applications in the scientific landscape.

Introduction: The Thioamide Functional Group - A Historical and Chemical Perspective

The story of 2-(Dimethylamino)ethanethioamide is intrinsically linked to the broader history and chemical significance of the thioamide functional group (R-C(=S)-NR'R''). While a specific, detailed historical account of the discovery of 2-(Dimethylamino)ethanethioamide is not prominently documented, the journey of its chemical class dates back to the 19th century. One of the earliest and still widely used methods for the synthesis of thioamides, the treatment of amides with phosphorus pentasulfide, was first described in the 1870s[1]. This foundational reaction opened the door to the exploration of this fascinating class of sulfur-containing organic compounds.

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This seemingly simple substitution imparts a unique set of electronic and steric properties that have made them invaluable in various fields, particularly in medicinal chemistry and organic synthesis. The C=S bond in thioamides is longer and weaker than the C=O bond in amides, and the thioamide moiety exhibits a greater contribution from the resonance structure with a C-N double bond, leading to a higher rotational barrier around the C-N bond. These characteristics influence their reactivity, hydrogen-bonding capabilities, and metabolic stability, often making them attractive bioisosteres for amides in drug design.

Physicochemical and Spectroscopic Profile of 2-(Dimethylamino)ethanethioamide

2-(Dimethylamino)ethanethioamide, and its commonly available hydrochloride salt, are valuable building blocks in synthetic chemistry. Below is a summary of their key physicochemical properties.

| Property | 2-(Dimethylamino)ethanethioamide | 2-(Dimethylamino)ethanethioamide hydrochloride |

| CAS Number | 27507-28-4 | 27366-72-9 |

| Molecular Formula | C4H10N2S | C4H11ClN2S |

| Molecular Weight | 118.20 g/mol | 154.66 g/mol |

| Appearance | Not widely available as a free base | Light yellow to yellow solid |

| Storage | Sealed in dry, 2-8°C | Inert atmosphere, room temperature |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N,N-dimethyl group (a singlet), and two methylene groups (likely complex multiplets due to coupling). The protons of the primary thioamide (-NH2) would appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would be distinguished by the thiocarbonyl carbon (C=S), which typically resonates significantly downfield (around 200 ppm). Other signals would correspond to the N,N-dimethyl carbons and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by the C=S stretching vibration, which is typically found in the region of 850-1250 cm⁻¹. The N-H stretching vibrations of the primary thioamide would appear as one or two bands in the 3100-3400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 118 for the free base. Common fragmentation patterns would involve the loss of the dimethylamino group or cleavage of the ethyl chain.

Synthesis of 2-(Dimethylamino)ethanethioamide: A Representative Protocol

The synthesis of 2-(Dimethylamino)ethanethioamide can be reliably achieved through the thionation of its corresponding amide, 2-(dimethylamino)acetamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this transformation.

Experimental Workflow: Thionation of 2-(dimethylamino)acetamide

Caption: Synthetic workflow for the preparation of 2-(Dimethylamino)ethanethioamide.

Step-by-Step Methodology

Materials:

-

2-(dimethylamino)acetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)acetamide (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene to dissolve the starting material. To this solution, add Lawesson's Reagent (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Dimethylamino)ethanethioamide.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry to validate the success of the synthesis. The disappearance of the amide carbonyl peak and the appearance of the thioamide thiocarbonyl peak in the ¹³C NMR spectrum would be a key indicator of a successful reaction.

Potential Applications in Research and Drug Development

Thioamides are a versatile class of compounds with a wide range of applications, particularly in medicinal chemistry where they are often used as bioisosteres of amides to enhance biological activity or improve pharmacokinetic properties. The thioamide group can act as a hydrogen bond donor and has a different steric and electronic profile compared to an amide, which can lead to altered binding interactions with biological targets.

Role in Drug Design and Discovery

The incorporation of a thioamide moiety can lead to compounds with a variety of biological activities, including:

-

Antimicrobial and Antiviral Agents: Thioamide-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.

-

Anticancer Therapeutics: The thioamide functional group is present in a number of compounds with demonstrated anticancer activity.

-

Enzyme Inhibitors: Due to their unique electronic properties and ability to coordinate with metal ions, thioamides can be effective enzyme inhibitors.

The dimethylamino group in 2-(Dimethylamino)ethanethioamide provides a basic nitrogen center, which can be protonated at physiological pH. This can influence the compound's solubility, cell permeability, and potential interactions with acidic residues in biological targets.

A Representative Signaling Pathway: Kinase Inhibition

Many small molecule kinase inhibitors feature amide linkages that are crucial for their binding to the ATP-binding pocket of the kinase. Replacing an amide with a thioamide in such a scaffold could potentially modulate the inhibitor's potency and selectivity.

Caption: Potential inhibition of a kinase signaling pathway by a thioamide-based inhibitor.

Safety and Handling

2-(Dimethylamino)ethanethioamide and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While the specific historical discovery of 2-(Dimethylamino)ethanethioamide remains obscure, its chemical identity as a thioamide places it within a well-established and important class of organic compounds. Its synthesis from the corresponding amide is straightforward using modern thionating agents. The unique properties conferred by the thioamide group, coupled with the presence of a basic dimethylamino moiety, make 2-(Dimethylamino)ethanethioamide a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

Sources

Methodological & Application

The Versatile Role of 2-(Dimethylamino)ethanethioamide in Modern Organic Synthesis: A Guide for Researchers

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of reagents available to the modern chemist, 2-(Dimethylamino)ethanethioamide has emerged as a versatile and highly valuable synthon. Its unique structural features, combining a nucleophilic thioamide moiety with a tertiary amine, offer a gateway to a variety of heterocyclic systems and other valuable organic compounds. This guide provides an in-depth exploration of the synthesis and applications of 2-(Dimethylamino)ethanethioamide, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Reagent: Properties and Synthesis

2-(Dimethylamino)ethanethioamide[1][2] is a stable, yet reactive, organic compound with the molecular formula C₄H₁₀N₂S.[1] The presence of both a soft nucleophilic sulfur atom and a basic dimethylamino group dictates its reactivity profile, making it a particularly interesting substrate for a range of chemical transformations.

While commercially available, an understanding of its synthesis provides valuable context for its use. A common laboratory-scale preparation involves the nucleophilic substitution of a suitable 2-(dimethylamino)ethyl halide with a source of sulfur.

Protocol 1: Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

This protocol outlines a two-step procedure for the synthesis of the hydrochloride salt of 2-(Dimethylamino)ethanethioamide, a stable and readily handled form of the reagent.

Step A: Preparation of 2-Chloro-N,N-dimethylethanamine Hydrochloride

This initial step involves the conversion of 2-(dimethylamino)ethanol to the corresponding chloride.

-

Reaction: 2-(Dimethylamino)ethanol is reacted with a chlorinating agent, such as thionyl chloride, to yield 2-chloro-N,N-dimethylethanamine hydrochloride.

-

Rationale: The use of thionyl chloride is a standard and effective method for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The formation of the hydrochloride salt occurs in situ.

Step B: Thioamidation

The resulting chloro-intermediate is then converted to the desired thioamide.

-

Reaction: 2-Chloro-N,N-dimethylethanamine hydrochloride is reacted with a sulfur nucleophile, such as thiourea, to form 2-(dimethylamino)ethanethioamide hydrochloride.

-

Rationale: This step is a classic nucleophilic substitution reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride from the ethyl backbone. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Detailed Step-by-Step Procedure:

A detailed, step-by-step protocol for this synthesis is crucial for reproducibility and safety. While specific laboratory procedures can vary, the general principles remain consistent. It is imperative to consult established synthetic procedures and safety data sheets before undertaking any chemical synthesis.

Table 1: Key Parameters for the Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride

| Parameter | Step A: Chlorination | Step B: Thioamidation |

| Starting Material | 2-(Dimethylamino)ethanol | 2-Chloro-N,N-dimethylethanamine HCl |

| Reagent | Thionyl Chloride | Thiourea |

| Solvent | Dichloromethane (DCM) | Ethanol |

| Temperature | 0 °C to room temperature | Reflux |

| Work-up | Removal of excess SOCl₂ and solvent | Filtration and recrystallization |

| Typical Yield | >90% | 70-85% |

Preparation of the Free Base

For certain applications, the free base of 2-(Dimethylamino)ethanethioamide is required. This can be readily obtained by treating the hydrochloride salt with a suitable base.

Protocol 2: Liberation of 2-(Dimethylamino)ethanethioamide Free Base

-

Procedure: A solution of 2-(dimethylamino)ethanethioamide hydrochloride in water is cooled in an ice bath. A stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, is added portion-wise with stirring. The free base, which may be an oil or a low-melting solid, can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent removed under reduced pressure.

-

Causality: The addition of a base deprotonates the ammonium salt, liberating the free amine. The choice of base and solvent is critical to ensure efficient extraction and to avoid any potential side reactions. It is important to note that the free base may be less stable than its hydrochloride salt and should be used relatively quickly or stored under an inert atmosphere.[3][4]

Applications in Heterocyclic Synthesis

The primary utility of 2-(Dimethylamino)ethanethioamide lies in its role as a versatile building block for the synthesis of a variety of heterocyclic compounds. The thioamide functionality serves as a key reactive handle for cyclization reactions.

Synthesis of Thiazoles: The Hantzsch Connection

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to the thiazole ring system. 2-(Dimethylamino)ethanethioamide serves as an excellent thioamide component in this reaction.

Reaction Principle: The reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[5][6][7]

Mechanism:

The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through the following key steps:[8][9]

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 fashion, displacing the halide.[10]

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular cyclization.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Protocol 3: Synthesis of a 2-Substituted-4-arylthiazole

This protocol provides a general procedure for the synthesis of a thiazole derivative using 2-(Dimethylamino)ethanethioamide.

-

Reactants:

-

2-(Dimethylamino)ethanethioamide (1.0 eq)

-

α-Bromoacetophenone derivative (1.0 eq)

-

-

Solvent: Ethanol or isopropanol

-

Procedure:

-

Dissolve the α-bromoacetophenone derivative in the chosen alcohol.

-

Add 2-(Dimethylamino)ethanethioamide to the solution.

-